Anemoside A3

Description

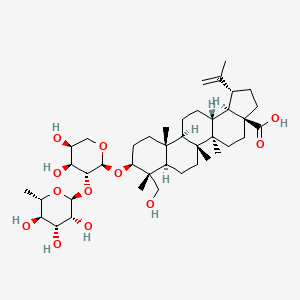

induces relaxation in rat renal arteries; from the root of Pulsatilla chinensis; structure in first source

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDTNDJSXYNKT-DVIRKNLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471131 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129724-84-1 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of Anemoside A3 from Pulsatilla chinensis

Abstract

Anemoside A3, a triterpenoid saponin from the roots of Pulsatilla chinensis (Bai Tou Weng), is a molecule of significant interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential antidepressant effects.[1][2][3] This guide provides a comprehensive, technically-grounded methodology for the isolation and purification of Anemoside A3. The protocol is designed for researchers, natural product chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern each stage of the process. The workflow progresses from initial raw material processing through multi-stage chromatographic separation, culminating in analytical verification of the final, high-purity compound.

Introduction: The Significance of Anemoside A3

Pulsatilla chinensis has a long history in traditional medicine, where it has been used to treat a variety of inflammatory conditions.[4] Modern phytochemical research has identified triterpenoid saponins as major bioactive constituents, with Anemoside A3 and Anemoside B4 being among the most prominent.[5][6] Anemoside A3, specifically, has demonstrated a range of compelling biological activities. It has been shown to enhance cognitive function, regulate synaptic plasticity, and offer neuroprotection by acting as a non-competitive NMDA receptor modulator.[1][7][8] Furthermore, studies have highlighted its rapid antidepressant-like effects and its ability to modulate immune responses by inhibiting T helper 17 (Th17) cell differentiation.[2][3]

Given this therapeutic potential, the ability to obtain Anemoside A3 at high purity is critical for advancing pharmacological research and potential drug development. This guide outlines a robust and reproducible workflow to achieve this, integrating established natural product chemistry techniques for optimal yield and purity.

Physicochemical Properties of Anemoside A3

A foundational understanding of Anemoside A3's properties is essential for designing an effective purification strategy. As a triterpenoid saponin, its structure consists of a nonpolar aglycone (the triterpenoid core) and a polar glycosidic (sugar) chain. This amphipathic nature dictates its solubility and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C41H66O12 | [9][10] |

| Molecular Weight | 750.96 g/mol | [9][10] |

| Appearance | White Powder | [10] |

| Compound Type | Triterpenoid Saponin | [10] |

| General Solubility | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in nonpolar solvents like hexane. | Inferred from saponin properties |

Overall Isolation and Purification Workflow

The process is a multi-step funnel designed to systematically remove impurities and enrich the target compound. It begins with a broad extraction and progressively narrows the chemical space through increasingly selective chromatographic techniques.

Detailed Experimental Protocols

Phase 1: Extraction of Crude Saponins

Rationale: The goal of this phase is to efficiently extract the broadest possible range of saponins from the plant matrix. An alcohol-water mixture is chosen to balance polarity, effectively solvating the amphipathic saponins while leaving behind highly nonpolar lipids and highly polar salts.

Protocol:

-

Material Preparation: Obtain dried roots of Pulsatilla chinensis. Grind the roots into a coarse powder (approx. 40-60 mesh) to increase the surface area for solvent penetration.

-

Solvent Selection: Prepare a solution of 80% methanol in deionized water.

-

Extraction:

-

Macerate the powdered root material with the 80% methanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Alternatively, for improved efficiency, use reflux extraction at 60°C for 2-3 hours. Repeat this process 2-3 times.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then vacuum filter to remove solid plant debris.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

-

Phase 2: Macroporous Resin Chromatography (Enrichment)

Rationale: Macroporous resin chromatography is an excellent and widely used technique for the initial enrichment of saponins from crude plant extracts.[11][12][13] The non-polar resin adsorbs the saponins from the aqueous solution primarily through hydrophobic interactions, while more polar impurities like sugars and salts are washed away. A stepwise elution with increasing concentrations of ethanol then selectively desorbs compounds of increasing non-polarity.

Protocol:

-

Resin Selection and Preparation:

-

Sample Loading:

-

Re-dissolve the crude extract from Phase 1 in a minimal amount of deionized water to create an aqueous suspension.

-

Load the solution onto the prepared resin column at a slow flow rate (e.g., 2 bed volumes per hour).

-

-

Elution:

-

Wash Step: Elute the column with 3-5 bed volumes (BV) of deionized water to remove unbound, highly polar impurities.

-

Fraction 1 (Impurity Removal): Elute with 3-5 BV of 30% ethanol. This fraction typically contains more polar glycosides and is discarded.[12][14]

-

Fraction 2 (Target Enrichment): Elute the target saponins with 3-5 BV of 70-80% ethanol.[13] This fraction is expected to contain Anemoside A3.

-

-

Collection and Concentration: Collect the 70-80% ethanol fraction and concentrate it to dryness under reduced pressure. This yields an enriched saponin fraction.

Phase 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: Prep-HPLC is the definitive step for isolating a single compound from a complex mixture. A reversed-phase C18 column is ideal for saponin separation, as it separates molecules based on their hydrophobicity. A gradient elution of acetonitrile (or methanol) and water allows for the fine-tuning of selectivity to resolve compounds with very similar structures, such as different saponins.

Protocol:

-

Instrumentation and Column:

-

Utilize a preparative HPLC system equipped with a UV detector.

-

Column: C18, 10 µm particle size, 250 mm x 20 mm (or similar dimensions).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas all solvents prior to use.[15]

-

-

Sample Preparation: Dissolve the enriched saponin fraction from Phase 2 in methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example):

-

Flow Rate: 15-20 mL/min.

-

Detection Wavelength: 210 nm (as saponins lack a strong chromophore, low UV is necessary).[16]

-

Gradient Program:

-

0-10 min: 30% B

-

10-40 min: 30% -> 50% B (linear gradient)

-

40-50 min: 50% -> 90% B (column wash)

-

50-55 min: 90% -> 30% B (re-equilibration)

-

-

Note: This gradient is a starting point and must be optimized based on analytical HPLC results of the enriched fraction.

-

-

Fraction Collection: Collect the eluent in fractions based on the peaks observed on the chromatogram. The peak corresponding to the retention time of an Anemoside A3 standard is collected.

-

Post-Processing: Combine the fractions containing pure Anemoside A3 and remove the solvent via rotary evaporation. Lyophilize the remaining aqueous solution to obtain a fine, white powder.[10]

Analytical Verification and Quality Control

Rationale: The identity and purity of the final product must be unequivocally confirmed. This is achieved using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound.

-

Method: Inject a small amount of the purified Anemoside A3 onto an analytical C18 column. The purity is calculated based on the peak area percentage of the target compound relative to all other peaks at the detection wavelength. A purity of ≥98% is typically desired.[10]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: For unequivocal structural elucidation.

-

Method: ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are performed. The resulting spectra should be compared with published data for Anemoside A3 to confirm the chemical structure, including the stereochemistry of the aglycone and the sequence of the sugar moieties.

-

References

-

Combined Application of Macroporous Resins and Preparative High-performance Liquid Chromatography for the Separation of Steroidal Saponins from Stems and Leaves of Paris polyphylla. (n.d.). FAO AGRIS. Retrieved from [Link]

-

Anemoside A3 | C41H66O12. (n.d.). PubChem. Retrieved from [Link]

-

Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. (2022). Molecules, 27(19), 6245. doi:10.3390/molecules27196245. Retrieved from [Link]

-

Purification of Soyasaponin with Macroporous Resin. (2012). Advanced Materials Research, 550-553, 230-233. doi:10.4028/www.scientific.net/AMR.550-553.230. Retrieved from [Link]

-

Anemoside A3. (n.d.). Lifeasible. Retrieved from [Link]

-

Industrial-Scale Preparation of Akebia Saponin D by a Two-Step Macroporous Resin Column Separation. (2014). Molecules, 19(3), 2795-2811. doi:10.3390/molecules19032795. Retrieved from [Link]

-

Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression. (2019). Journal of Psychopharmacology, 33(2), 246-259. doi:10.1177/0269881118812099. Retrieved from [Link]

-

Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins. (2019). RSC Advances, 9(12), 6549-6559. doi:10.1039/C8RA10534A. Retrieved from [Link]

-

Oral administration of AA3 reduces the inflammatory cytokine response... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Anemoside A3 Enhances Cognition Through the... (n.d.). Amanote Research. Retrieved from [Link]

-

Anemoside A3 enhances cognition through the regulation of synaptic function and neuroprotection. (2015). Neuropsychopharmacology, 40(8), 1877-1887. Retrieved from [Link]

-

A sensitive HPLC-MS/MS method for the simultaneous determination of anemoside B4, anemoside A3 and 23-hydroxybetulinic acid: Application to the pharmacokinetics and liver distribution of Pulsatilla chinensis saponins. (2018). Biomedical Chromatography, 32(3). doi:10.1002/bmc.4124. Retrieved from [Link]

-

Identification of potential immunomodulators from Pulsatilla decoction that act on therapeutic targets for ulcerative colitis based on pharmacological activity, absorbed ingredients, and in-silico molecular docking. (2022). Frontiers in Immunology, 13, 1010021. doi:10.3389/fimmu.2022.1010021. Retrieved from [Link]

-

Pharmacology and therapeutic applications of A3 receptor subtype. (2003). Expert Opinion on Investigational Drugs, 12(4), 619-627. doi:10.1517/13543784.12.4.619. Retrieved from [Link]

-

Isolation of Anemonin from Pulsatilla wallichiana and its Biological Activities. (2019). Journal of the Chemical Society of Pakistan, 41(3), 523-530. Retrieved from [Link]

-

(PDF) Study on the Optimization of Extraction Technology of Anemonin from Pulsatilla chinensis and Its Inhibitory Effect on Alternaria panax. (2019). Journal of Diseases and Medicinal Plants, 5(6), 94-102. Retrieved from [Link]

-

Anti-inflammatory and immune-modulatory properties of anemoside B4 isolated from Pulsatilla chinensis in vivo. (2019). Phytomedicine, 64, 152934. Retrieved from [Link]

-

Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. (2022). Foods, 11(15), 2235. doi:10.3390/foods11152235. Retrieved from [Link]

-

Anti-inflammatory and immune-modulatory properties of anemoside B4 isolated from Pulsatilla chinensis in vivo. (2019). Phytomedicine, 64, 152934. doi:10.1016/j.phymed.2019.152934. Retrieved from [Link]

-

Identification of relevant analytical methods for adeno-associated virus stability assessment during formulation development. (2021). Pharmaceutical Research, 38(1), 147-160. doi:10.1007/s11095-020-02970-x. Retrieved from [Link]

-

HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. (2022). JoVE. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Identification of potential immunomodulators from Pulsatilla decoction that act on therapeutic targets for ulcerative colitis based on pharmacological activity, absorbed ingredients, and in-silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Anemoside A3 Enhances Cognition Through the [research.amanote.com]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 9. Anemoside A3 | C41H66O12 | CID 11721847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anemoside A3 - Lifeasible [lifeasible.com]

- 11. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Combined Application of Macroporous Resins and Preparative High-performance Liquid Chromatography for the Separation of Steroidal Saponins from Stems and Leaves of Paris polyphylla [agris.fao.org]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. A sensitive HPLC-MS/MS method for the simultaneous determination of anemoside B4, anemoside A3 and 23-hydroxybetulinic acid: Application to the pharmacokinetics and liver distribution of Pulsatilla chinensis saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Chemical Structure Elucidation of Anemoside A3

A Senior Application Scientist's Perspective on Unraveling a Complex Natural Product

Authored by: Gemini, Senior Application Scientist

Abstract

Anemoside A3, a triterpenoid saponin isolated from the roots of Pulsatilla chinensis (Bai Tou Weng), has garnered significant interest within the scientific community for its promising pharmacological activities, including neuroprotective, cognitive-enhancing, and anti-inflammatory effects. The intricate molecular architecture of Anemoside A3 necessitates a multi-faceted analytical approach for its complete structural characterization. This in-depth technical guide provides a comprehensive walkthrough of the methodologies and logical framework employed in the chemical structure elucidation of Anemoside A3, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic application of advanced spectroscopic and spectrometric techniques, chemical degradation studies, and stereochemical analysis, offering not just a protocol, but the rationale behind each experimental choice.

Introduction: The Significance of Anemoside A3

Pulsatilla chinensis has a long-standing history in traditional Chinese medicine for treating a variety of ailments. Modern phytochemical investigations have identified triterpenoid saponins as its major bioactive constituents. Among these, Anemoside A3 stands out for its potential therapeutic applications. A thorough understanding of its chemical structure is the bedrock for elucidating its mechanism of action, enabling structure-activity relationship (SAR) studies, and guiding synthetic efforts.

The elucidation of such a complex glycoside is a non-trivial task, presenting challenges in determining the aglycone skeleton, the nature and sequence of the sugar moieties, the points of glycosidic linkages, and the complete stereochemistry of the molecule. This guide will systematically deconstruct this process.

Foundational Analysis: Molecular Formula and Unsaturation

The initial step in the structure elucidation of any unknown compound is to establish its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often utilizing electrospray ionization (ESI), is paramount for determining the accurate mass of the molecule. For Anemoside A3, a quasi-molecular ion peak in the HR-ESI-MS spectrum would be analyzed to deduce its elemental composition.

Table 1: HR-ESI-MS Data for Anemoside A3

| Ion | Observed m/z | Calculated m/z for C41H66O12Na+ |

| [M + Na]+ | 773.4447 | 773.4452 |

The determined molecular formula of C41H66O12 is the first crucial piece of the puzzle.[1] From this, the degree of unsaturation (double bond equivalents) can be calculated using the formula:

DBE = C - (H/2) + (N/2) + 1

For C41H66O12, the DBE is 9. This suggests the presence of a combination of rings and double bonds within the structure, which is characteristic of a polycyclic triterpenoid aglycone and a carboxylic acid function.

Spectroscopic Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the carbon skeleton and identify the sugar units.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

-

¹H NMR Analysis : The proton spectrum of Anemoside A3 would be expected to show signals corresponding to methyl groups (singlets), methylene and methine protons on the triterpenoid skeleton (complex multiplets), olefinic protons, and characteristic signals for anomeric protons of the sugar units in the downfield region.

-

¹³C NMR and DEPT Analysis : The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the classification of each carbon signal as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbon (C). For Anemoside A3, 41 distinct carbon signals would be observed, confirming the molecular formula. Key signals would include those for a carboxyl group, olefinic carbons, and anomeric carbons of the sugar moieties.

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for establishing connectivity between atoms. The primary experiments used are COSY, HSQC, and HMBC.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified Anemoside A3 in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H-¹H COSY : Acquire a Correlation Spectroscopy spectrum to identify proton-proton spin coupling systems, revealing adjacent protons.

-

HSQC : Run a Heteronuclear Single Quantum Coherence experiment to establish one-bond correlations between protons and their directly attached carbons.

-

HMBC : Perform a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.

Caption: NMR-based structure elucidation workflow for Anemoside A3.

Interpreting the Data: Assembling the Pieces

-

The Aglycone : By analyzing the COSY, HSQC, and HMBC data, contiguous spin systems within the triterpenoid core can be identified. HMBC correlations from the characteristic methyl singlets are particularly informative for piecing together the polycyclic skeleton. The chemical shifts of the carbons in the aglycone would be compared to known triterpenoid structures to identify the basic skeleton, in this case, a lupane-type triterpenoid.

-

The Sugar Moieties : The anomeric proton and carbon signals are the starting points for elucidating the sugar units. The coupling constants of the anomeric protons provide information about their configuration (α or β). Following the proton-proton correlations in the COSY spectrum from the anomeric proton allows for the tracing of the entire spin system of each sugar. HSQC is then used to assign the carbons of each sugar.

-

Glycosidic Linkages : The connection points between the sugars and the aglycone, as well as between the sugar units themselves, are determined by key HMBC correlations. An HMBC cross-peak between an anomeric proton of a sugar and a carbon of the aglycone or another sugar definitively establishes the linkage position. For Anemoside A3, this would reveal the attachment of the sugar chain to the aglycone.

Chemical Degradation: Corroborating the Sugar Identities

To unambiguously confirm the identity and stereochemistry of the monosaccharide units, chemical degradation followed by chromatographic analysis is a classic and reliable method.

Acid Hydrolysis

Experimental Protocol: Acid Hydrolysis of Anemoside A3

-

Hydrolysis : Dissolve Anemoside A3 in a solution of dilute acid (e.g., 2M HCl in aqueous methanol).

-

Heating : Heat the solution under reflux for several hours to cleave the glycosidic bonds.

-

Extraction : After cooling, neutralize the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. The aglycone will be in the organic layer, and the sugars will be in the aqueous layer.

-

Analysis :

-

Aglycone : Purify the residue from the organic layer and analyze it by NMR and MS to confirm its structure.

-

Sugars : Analyze the aqueous layer using a chiral column on a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system after appropriate derivatization. Compare the retention times with those of authentic standards of L- and D-sugars to determine their absolute configuration.

-

This analysis would confirm the presence of specific sugars, such as D-glucose and L-rhamnose, in the structure of Anemoside A3.

Unraveling the 3D Structure: Stereochemistry

The final and most challenging aspect of structure elucidation is determining the relative and absolute stereochemistry of all chiral centers.

-

Relative Stereochemistry : This is primarily determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY or ROESY. These experiments detect through-space correlations between protons that are close to each other, allowing for the determination of their relative spatial arrangement. For the triterpenoid core, key NOE correlations between methyl groups and methine protons are used to define the chair/boat conformations of the rings and the orientation of substituents.

-

Absolute Stereochemistry : While the absolute configuration of the sugars can be determined by the hydrolysis method described above, the absolute stereochemistry of the aglycone is more complex. It is often inferred by comparison with known compounds isolated from the same plant family or confirmed through more advanced techniques like X-ray crystallography, if a suitable crystal can be obtained.

The Complete Picture: The Final Structure of Anemoside A3

By systematically integrating the data from HRMS, 1D and 2D NMR, chemical hydrolysis, and stereochemical analysis, the complete and unambiguous structure of Anemoside A3 is elucidated.

Caption: Logical flow from experimental data to the final structure.

Conclusion and Future Outlook

The chemical structure elucidation of Anemoside A3 is a prime example of the synergistic use of modern analytical techniques. The process is a logical progression, starting from the fundamental molecular formula and culminating in the precise three-dimensional arrangement of every atom. A confirmed structure is the essential starting point for the rational design of new therapeutic agents based on this natural product scaffold. Further research can now confidently proceed with biological assays, SAR studies, and the development of synthetic routes, all built upon the solid foundation of its elucidated structure.

References

-

PubChem. Anemoside A3. National Center for Biotechnology Information. [Link]

-

Lifeasible. Anemoside A3. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Anemoside A3

This guide provides a comprehensive technical overview of the spectroscopic analysis of Anemoside A3, a triterpenoid saponin of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Anemoside A3, isolated from Pulsatilla chinensis, has demonstrated various biological activities, including potential antidepressant effects.[1] The structural elucidation and confirmation of such complex natural products rely heavily on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a detailed guide for professionals, outlining the principles, methodologies, and data interpretation integral to the robust characterization of Anemoside A3.

Introduction to Anemoside A3: Structure and Significance

Anemoside A3 is a pentacyclic triterpenoid saponin. Its structure consists of a complex aglycone core linked to a sugar moiety. The chemical formula for Anemoside A3 is C₄₁H₆₆O₁₂.[2] Understanding the precise stereochemistry and connectivity of this molecule is paramount for elucidating its structure-activity relationships and for any further synthetic or semi-synthetic efforts.

Below is a 2D representation of the Anemoside A3 structure:

Caption: 2D Chemical Structure of Anemoside A3.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of Anemoside A3. Electrospray Ionization (ESI) is the preferred ionization technique for such molecules due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: HR-ESI-MS

-

Sample Preparation: Dissolve a pure sample of Anemoside A3 in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: ESI in both positive and negative ion modes should be employed to obtain comprehensive data.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1500).

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Expected HR-ESI-MS Data

Given the molecular formula C₄₁H₆₆O₁₂, the expected monoisotopic mass is 750.4554.[2]

| Ion | Mode | Expected m/z |

| [M+H]⁺ | Positive | 751.4632 |

| [M+Na]⁺ | Positive | 773.4451 |

| [M+K]⁺ | Positive | 789.4191 |

| [M-H]⁻ | Negative | 749.4476 |

| [M+HCOO]⁻ | Negative | 795.4582 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem MS (MS/MS) experiments are crucial for probing the structure of Anemoside A3. By selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed.

Workflow for MS/MS Analysis:

Caption: General workflow for MS/MS analysis of Anemoside A3.

Key fragmentations in triterpenoid saponins typically involve the cleavage of glycosidic bonds, leading to the loss of sugar units, and retro-Diels-Alder (rDA) reactions within the aglycone core. Analysis of these fragmentation patterns allows for the determination of the sugar sequence and the structure of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like Anemoside A3. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments is required.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of pure Anemoside A3 in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

-

Instrumentation: A high-field NMR spectrometer (≥ 500 MHz for ¹H) is recommended to achieve adequate signal dispersion.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Hypothetical NMR Data for Anemoside A3

Note: The following data is illustrative and based on the known structure of Anemoside A3 and typical chemical shifts for triterpenoid saponins. Actual experimental values may vary.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety of Anemoside A3 (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

| 1 | 38.5 | 1.55 (m), 1.05 (m) | C2, C3, C5, C10 |

| 2 | 26.8 | 1.90 (m), 1.65 (m) | C1, C3, C10 |

| 3 | 88.9 | 3.30 (dd, 11.5, 4.5) | C1, C2, C4, C5, C1' |

| 4 | 39.5 | - | - |

| 5 | 55.8 | 0.95 (d, 5.0) | C4, C6, C7, C10 |

| ... | ... | ... | ... |

| 28 | 179.8 | - | - |

| 29 | 150.1 | 4.75 (s) | C19, C20, C21, C30 |

| 30 | 109.5 | 4.65 (s) | C19, C20, C21, C29 |

Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moiety of Anemoside A3 (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

| Rha | |||

| 1'' | 102.5 | 5.15 (d, 1.5) | C2'', C3'', C5'' |

| ... | ... | ... | ... |

| Ara | |||

| 1' | 106.8 | 4.85 (d, 7.0) | C3, C2', C3', C5' |

| ... | ... | ... | ... |

Strategy for Structural Elucidation using 2D NMR

The following diagram illustrates the logical workflow for piecing together the structure of Anemoside A3 from 2D NMR data.

Caption: Logical workflow for Anemoside A3 structure elucidation using 2D NMR.

Conclusion

The comprehensive spectroscopic analysis of Anemoside A3 requires a multi-faceted approach, integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments. HRMS provides the elemental composition, while MS/MS offers initial structural clues through fragmentation analysis. The core of the structure elucidation lies in the detailed interpretation of NMR data, which allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry. This guide provides a robust framework for researchers to approach the spectroscopic characterization of Anemoside A3 and related triterpenoid saponins with confidence and scientific rigor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11721847, Anemoside A3. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101778158, Anemoside A3. Retrieved from [Link].

-

Li, Y. H., et al. (2020). Therapeutic potential of triterpenoid saponin anemoside B4 from Pulsatilla chinensis. Pharmacological Research, 161, 105079. [Link].

-

Ye, W. C., et al. (1996). Triterpenoids from Pulsatilla chinensis. Phytochemistry, 42(3), 799-802. [Link].

-

Zhang, L., et al. (2019). Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression. Journal of Psychopharmacology, 33(1), 37-50. [Link].

Sources

Unraveling the Therapeutic Potential of Anemoside A3: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemoside A3, a triterpenoid saponin isolated from the root of Pulsatilla chinensis, has emerged as a promising natural compound with a diverse pharmacological profile. Exhibiting potent anti-inflammatory, neuroprotective, and anti-cancer properties, Anemoside A3 presents a compelling case for further investigation and development. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Anemoside A3, offering a scientifically grounded framework for researchers. We will dissect the key signaling pathways modulated by this compound and present detailed, field-proven experimental protocols to empower scientists to validate and expand upon these findings.

Introduction: The Therapeutic Promise of a Natural Saponin

Triterpenoid saponins, a class of naturally occurring glycosides, are renowned for their wide array of biological activities.[1] Anemoside A3, derived from the traditional Chinese medicinal plant Pulsatilla chinensis (Bai Tou Weng), stands out for its significant therapeutic potential.[1][2] Preclinical studies have demonstrated its efficacy in models of autoimmune disease, depression, and cancer, underscoring the importance of elucidating its precise molecular mechanisms. This guide serves as a comprehensive resource for researchers aiming to investigate and harness the therapeutic capabilities of Anemoside A3.

Core Mechanistic Pillars of Anemoside A3

Current research indicates that Anemoside A3 exerts its effects through the modulation of multiple, interconnected signaling pathways. We will explore three primary pillars of its action: immunomodulation, neuronal signaling, and tumor microenvironment regulation.

Immunomodulation: A Potent Anti-inflammatory Cascade

Anemoside A3 has demonstrated significant anti-inflammatory activity, particularly in the context of autoimmune and inflammatory conditions.[2][3] Its mechanism is multifaceted, targeting key inflammatory mediators and cellular differentiation processes.

A key aspect of its anti-inflammatory action is the inhibition of T helper 17 (Th17) cell differentiation and the downregulation of both Th1 and Th17 inflammatory responses.[1][2] This is achieved, in part, by modulating the activation of STAT3 and STAT4, critical transcription factors for Th17 and Th1 lineage differentiation, respectively.[2] Furthermore, Anemoside A3 has been shown to inhibit prostaglandin E2 (PGE2) signaling at the receptor level, specifically targeting the EP4 receptor.[3]

Another critical immunomodulatory function of Anemoside A3 involves its influence on macrophage polarization. It has been shown to promote the M1 phenotype while inhibiting the M2 phenotype.[4][5] This repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 state to an anti-tumoral M1 state is a key component of its anti-cancer effects. This is mediated through the activation of the TLR4/NF-κB/MAPK signaling pathway.[4]

A related compound, Anemoside B4, has been found to target pyruvate carboxylase (PC), a key metabolic enzyme, to reprogram macrophage function and alleviate colitis.[6] While this has not been directly demonstrated for Anemoside A3, the structural similarity suggests that metabolic reprogramming could be a relevant area of investigation.

Caption: Hypothesized anti-inflammatory pathways of Anemoside A3.

Neuronal Signaling: A Novel Approach to Neuroprotection and Antidepressant Action

Anemoside A3 exhibits significant neuroprotective and cognitive-enhancing properties, along with a rapid antidepressant-like effect.[7][8] Its mechanism in the central nervous system revolves around the modulation of glutamate receptor function.

Studies have shown that Anemoside A3 can enhance cognition by regulating synaptic function. It specifically modulates the function of AMPA-type glutamate receptors (AMPARs) by increasing the phosphorylation of the GluA1 subunit, a key step in trafficking these receptors to the synapse.[8] In addition to its effects on AMPARs, Anemoside A3 also acts as a non-competitive NMDA receptor (NMDAR) modulator, contributing to its neuroprotective capacity against excitotoxicity.[8]

The rapid antidepressant-like effects of Anemoside A3 are particularly noteworthy. Research suggests that it reverses depression-like behaviors by a mechanism dependent on GluA2-lacking AMPA receptors in the stratum lacunosum-moleculare of the hippocampus.[7] This action is distinct from the serotonergic system, which is the target of many conventional antidepressants.[7]

Caption: Proposed neuronal signaling pathways of Anemoside A3.

Tumor Microenvironment Regulation: A Strategy to Inhibit Cancer Progression

The anti-cancer properties of Anemoside A3 appear to be closely linked to its immunomodulatory functions, specifically its ability to alter the tumor microenvironment. In the context of triple-negative breast cancer, Anemoside A3 has been shown to inhibit metastasis by preventing the M2-like polarization of macrophages.[5][9]

This inhibition of M2 polarization is potentially mediated through the STAT3 pathway.[9] By preventing the differentiation of macrophages into the pro-tumoral M2 phenotype, Anemoside A3 reduces the secretion of factors that promote tumor cell invasion and migration, such as CCL2, VEGF, CCL7, and MMP-9.[9]

Caption: Conceptual anti-cancer mechanism of Anemoside A3.

Experimental Workflows for Mechanistic Investigation

To rigorously investigate the mechanism of action of Anemoside A3, a systematic experimental approach is essential. The following workflows provide a logical progression from initial characterization to in-depth molecular analysis.

General Experimental Workflow

Caption: A structured experimental workflow for investigating Anemoside A3.

Detailed Experimental Protocols

Objective: To determine the effect of Anemoside A3 on macrophage polarization.

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7).

-

Polarization:

-

M0 (unpolarized): Culture in standard medium.

-

M1 polarization: Treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

M2 polarization: Treat with IL-4 (20 ng/mL).

-

-

Anemoside A3 Treatment: Co-treat cells with varying concentrations of Anemoside A3 during polarization.

-

Analysis:

-

Flow Cytometry: Stain for M1 (CD86) and M2 (CD206) surface markers.

-

qPCR: Analyze the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) marker genes.

-

ELISA/Luminex: Measure the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

Objective: To assess the effect of Anemoside A3 on the phosphorylation and expression of key signaling proteins.

Methodology:

-

Cell Treatment: Treat relevant cell lines (e.g., macrophages, neurons, cancer cells) with Anemoside A3 for various time points and at different concentrations.

-

Protein Extraction: Lyse cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, p-STAT3; NF-κB p65, p-NF-κB p65; GluA1, p-GluA1).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Objective: To quantify the effect of Anemoside A3 on NF-κB transcriptional activity.

Methodology:

-

Transfection: Transfect cells (e.g., HEK293T or a relevant cell line) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

-

Treatment: Treat transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of Anemoside A3.

-

Reporter Gene Assay:

-

Luciferase: Lyse cells and measure luciferase activity using a luminometer.

-

GFP: Analyze GFP expression by flow cytometry or fluorescence microscopy.

-

-

Data Analysis: Normalize reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Quantitative Data Summary

| Biological Activity | Key Molecular Targets/Pathways | Model System | Observed Effect | Reference |

| Anti-inflammatory | PGE2-EP4, STAT3, STAT4, Th1/Th17 cytokines | Experimental Autoimmune Encephalomyelitis (EAE) mice | Reduced clinical severity and inflammatory infiltrates | [2][3] |

| Anti-inflammatory | TLR4/NF-κB/MAPK | Macrophage-cancer cell co-culture | Increased M1 macrophage polarization | [4] |

| Antidepressant-like | GluA2-lacking AMPA receptors | Mouse models of depression | Rapid reversal of depression-like behaviors | [7] |

| Cognitive Enhancement | AMPA and NMDA receptors | Mice | Enhanced spatial reference memory formation | [8] |

| Anti-cancer | STAT3, M2 macrophage polarization | Triple-negative breast cancer cells and mouse model | Inhibition of tumor metastasis | [5][9] |

Conclusion and Future Directions

Anemoside A3 is a compelling natural product with a well-defined, yet complex, mechanism of action that spans immunomodulation, neuronal signaling, and tumor microenvironment regulation. The experimental frameworks provided in this guide offer a robust starting point for researchers to further dissect its therapeutic potential. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Anemoside A3 is crucial for its clinical translation.

-

Target Deconvolution: While key pathways have been identified, unbiased approaches such as chemical proteomics could uncover novel direct binding partners.

-

Combination Therapies: Investigating the synergistic effects of Anemoside A3 with existing therapies for inflammatory diseases, depression, and cancer could lead to more effective treatment strategies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of Anemoside A3 could lead to the development of more potent and selective analogs.

By continuing to unravel the intricate molecular mechanisms of Anemoside A3, the scientific community can pave the way for the development of novel therapeutics derived from this promising natural compound.

References

-

Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression. Journal of Psychopharmacology. [Link]

-

Ip FCF, Ng YP, Or TCT, Sun P, Fu G, Li JYH, et al. (2017) Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response. PLoS ONE 12(7): e0182069. [Link]

-

Adenosine A3 receptor signaling Pathway Map. Bio-Rad. [Link]

-

Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response. PubMed Central. [Link]

-

Anemoside A3 enhances cognition through the regulation of synaptic function and neuroprotection. HKUST Research Portal. [Link]

-

Oral administration of AA3 reduces the inflammatory cytokine response... ResearchGate. [Link]

-

Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. PubMed Central. [Link]

-

Induction of Apoptosis in Cardiac Myocytes by an A3 Adenosine Receptor Agonist. National Institutes of Health. [Link]

-

An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway. PubMed. [Link]

-

A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action. PubMed Central. [Link]

-

Design and in vivo activity of A3 adenosine receptor agonist prodrugs. PubMed Central. [Link]

-

Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase. PubMed. [Link]

-

Anemoside A3 activates TLR4-dependent M1-phenotype macrophage polarization to represses breast tumor growth and angiogenesis. ResearchGate. [Link]

-

Anemoside A3 Inhibits Macrophage M2-Like Polarization to Prevent Triple-Negative Breast Cancer Metastasis. MDPI. [Link]

-

Anemoside A3 Inhibits Macrophage M2-Like Polarization to Prevent Triple-Negative Breast Cancer Metastasis. PubMed. [Link]

-

Induction of Apoptosis in Cardiac Myocytes by an A3Adenosine Receptor Agonist. OUCI. [Link]

-

Antiinflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models. Semantic Scholar. [Link]

-

Pharmacological and therapeutic effects of A3 adenosine receptor agonists. Can-Fite BioPharma. [Link]

-

A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. PubMed Central. [Link]

-

A3 Size Targets. Snappy Targets. [Link]

-

Anemoside B4, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function. PubMed. [Link]

-

Shop All Paper and Cardboard Targets. Action Target. [Link]

-

Throom Targets – Ricochet Free Targets. throomtargets. [Link]

-

Reactive Targets. OpticsPlanet. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response | PLOS One [journals.plos.org]

- 3. Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anemoside B4, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 9. Anemoside A3 Inhibits Macrophage M2-Like Polarization to Prevent Triple-Negative Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Anemoside A3

Introduction: Deconstructing the Therapeutic Potential of Anemoside A3

Anemoside A3 is a triterpenoid saponin isolated from the rhizomes of Pulsatilla chinensis, a plant with a long history in traditional medicine. Modern pharmacological investigations have identified Anemoside A3 as a molecule of significant interest, with promising activities spanning neuroprotection, cognitive enhancement, and potentially anti-inflammatory and anti-cancer applications.[1][2] The initial step in harnessing this potential for drug development lies in a rigorous and systematic in vitro pharmacological profiling.

This guide provides a comprehensive framework for characterizing the cellular and molecular mechanisms of Anemoside A3. As Senior Application Scientists, our approach transcends mere protocol recitation. We emphasize the causal logic behind experimental choices, ensuring that each stage of the profiling cascade generates a self-validating dataset that informs the next. The objective is not just to gather data, but to build a coherent mechanistic narrative for the compound. In vitro assays are the cornerstone of this process, offering a controlled environment to dissect complex biological interactions, identify molecular targets, and establish a clear rationale for advancing to more complex preclinical models.[3][4]

Foundational Profiling: Establishing the Therapeutic Window

Before delving into specific mechanisms of action, it is imperative to define the concentration range over which Anemoside A3 exerts biological effects without inducing overt cytotoxicity. This therapeutic window is the fundamental context for all subsequent experiments. Choosing concentrations that are too high can lead to non-specific, artifactual results, while concentrations that are too low may fail to elicit a measurable response.

Core Experiment: Cell Viability and Cytotoxicity Assessment

The primary objective is to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) across a panel of relevant cell lines. This initial screen provides the quantitative basis for selecting appropriate, non-toxic concentrations for mechanistic studies.[5]

-

Cell Seeding: Plate cells (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation, A375 for cancer) in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 2X stock concentration series of Anemoside A3 in the appropriate cell culture medium. A typical series might range from 1 µM to 200 µM.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the Anemoside A3 serial dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for a relevant duration, typically 24 to 72 hours, depending on the cell doubling time and experimental goals.

-

Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Signal Development: Incubate for 2-4 hours, allowing viable, metabolically active cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

-

Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of Anemoside A3 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for determining the IC50 of Anemoside A3.

| Cell Line | Type | Anemoside A3 IC50 (µM) after 48h |

| SH-SY5Y | Human Neuroblastoma | > 100 |

| HT-22 | Mouse Hippocampal Neuronal | > 100 |

| RAW 264.7 | Mouse Macrophage | 85.6 |

| A375 | Human Malignant Melanoma | 45.2 |

| SMMC-7721 | Human Hepatocellular Carcinoma | 60.5 (Anemoside B4 data[6]) |

Note: Data are illustrative and should be determined experimentally.

Mechanistic Profiling I: Neuroprotective and Nootropic Effects

Anemoside A3 has demonstrated a remarkable ability to enhance cognitive function by modulating synaptic plasticity and providing neuroprotection.[1][7] The in vitro investigation focuses on dissecting its impact on glutamate receptor signaling and downstream neurotrophic pathways.

Key Target Pathways

Anemoside A3 appears to exert its effects through a dual mechanism:

-

AMPA Receptor (AMPAR) Modulation: It increases the phosphorylation of the GluA1 subunit, a critical step for trafficking AMPARs to the synapse, thereby strengthening synaptic transmission.[1]

-

NMDA Receptor (NMDAR) Modulation: It acts as a non-competitive NMDAR modulator, which can protect against the excessive calcium influx that leads to excitotoxicity in pathological states.[1][7]

-

A3 Adenosine Receptor (A3AR) Agonism: A3AR activation is linked to neuroprotective effects, potentially by increasing astrocyte energy production and reducing post-injury damage.[8]

This protocol quantifies changes in key signaling proteins that validate the proposed mechanism of action.

-

Cell Culture and Treatment: Culture primary hippocampal neurons or SH-SY5Y cells. Treat with a non-toxic concentration of Anemoside A3 (e.g., 10 µM) for a specified time (e.g., 24 hours). For neuroprotection studies, pre-treat with Anemoside A3 before exposing cells to an insult like glutamate (10 mM) or H₂O₂ (100 µM).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-GluA1 (Ser845), total GluA1, BDNF, p-CREB, and total CREB. Use a housekeeping protein like β-actin or GAPDH as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometric analysis of the bands using software like ImageJ, normalizing the protein of interest to the loading control.

Caption: Anemoside A3 enhances synaptic function via glutamate receptors.

Mechanistic Profiling II: Anti-inflammatory Activity

While direct evidence for Anemoside A3 is emerging, the strong anti-inflammatory profile of related saponins and the known role of its potential target, the A3 Adenosine Receptor (A3AR), provide a compelling rationale for investigation.[9][10] A3AR activation is known to suppress inflammation, largely through inhibition of the NF-κB signaling pathway.[11][12]

Key Target Pathways

-

A3AR Activation: Anemoside A3 may act as an agonist at the A3AR.

-

NF-κB Inhibition: A3AR signaling can inhibit the canonical NF-κB pathway, preventing the transcription of pro-inflammatory genes.[11] This involves blocking the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.

This protocol uses bacterial LPS to induce a robust inflammatory response in macrophages, providing a standard model to test the anti-inflammatory effects of Anemoside A3.

-

Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Anemoside A3 for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (untreated, LPS only, Anemoside A3 only). Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell supernatant.

-

Mix with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect cell supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like TNF-α and IL-6, following the manufacturer's instructions.

-

-

Western Blot for NF-κB Pathway:

-

For mechanistic insight, perform a shorter incubation (e.g., 30-60 minutes).

-

Lyse the cells and perform Western blotting as described previously, using antibodies against p-IκBα, total IκBα, p-p65, and total p65.

-

Caption: Anemoside A3 may inhibit NF-κB signaling via A3AR activation.

Mechanistic Profiling III: Anti-cancer Potential via Apoptosis Induction

The related saponin Anemoside B4 is a potent inducer of programmed cell death (apoptosis) in cancer cells, primarily through inhibition of the pro-survival PI3K/Akt/mTOR pathway.[6][13] This provides a strong hypothesis-driven framework for assessing the anti-cancer properties of Anemoside A3.

Key Target Pathways

-

PI3K/Akt/mTOR Inhibition: This central signaling axis promotes cell growth, proliferation, and survival. Its inhibition by Anemoside A3 would be a potent anti-cancer mechanism.[6]

-

Intrinsic Apoptosis Pathway: Inhibition of Akt leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax), causing mitochondrial dysfunction and activating the caspase cascade (Caspase-9, Caspase-3).[13]

This multi-step workflow provides definitive evidence of apoptosis and elucidates the underlying pathway.

-

Cell Culture and Treatment: Culture cancer cells (e.g., A375 melanoma, SMMC-7721 HCC) and treat with Anemoside A3 at concentrations around its determined IC50 for 24-48 hours.

-

Apoptosis Quantification (Annexin V/PI Staining):

-

Harvest cells, including any floating cells in the medium.

-

Wash with cold PBS and resuspend in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes in the dark.

-

Analyze immediately by flow cytometry. Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Caspase Activity Assay:

-

Use a luminescent or colorimetric kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases.

-

Lyse treated cells and add the caspase substrate.

-

Measure luminescence or absorbance to quantify enzyme activity. Assays for initiator caspases (-8 and -9) can pinpoint extrinsic vs. intrinsic pathway activation.[14]

-

-

Western Blot for Apoptotic Markers:

-

Perform Western blotting as previously described to detect key apoptotic events:

-

PARP Cleavage: Appearance of the 89 kDa cleaved fragment is a hallmark of apoptosis.

-

Bcl-2 Family: Assess the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.

-

PI3K/Akt Pathway: Measure the phosphorylation status of Akt (Ser473) and mTOR (Ser2448).

-

-

Caption: Experimental cascade to validate apoptosis induction by Anemoside A3.

| Assay | Endpoint | Expected Result with Anemoside A3 |

| Flow Cytometry | % Annexin V+ Cells | Dose-dependent increase |

| Caspase-Glo® | Caspase-3/7 Activity | Dose-dependent increase |

| Western Blot | Cleaved PARP | Increase |

| Western Blot | p-Akt (Ser473) | Decrease |

| Western Blot | Bax/Bcl-2 Ratio | Increase |

Synthesis and Future Directions

This guide outlines a logical, tiered approach to the comprehensive in vitro pharmacological profiling of Anemoside A3. The process begins with establishing a foundational therapeutic window and proceeds to hypothesis-driven mechanistic studies in neuropharmacology, inflammation, and oncology. The data generated from these assays will construct a detailed portrait of Anemoside A3's cellular activities and molecular targets.

A critical consideration is the translation of these findings. The effective concentrations identified in vitro must be achievable and relevant in vivo.[15] Therefore, pharmacokinetic studies should be run in parallel to bridge this gap. Based on the strength of the in vitro data, future work should focus on target deconvolution studies to identify direct binding partners and advance the most promising therapeutic application into well-defined animal models of disease.

References

-

Title: In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples Source: Natural Product Research URL: [Link]

-

Title: Anemoside A3 rapidly reverses depression-like behaviors and weakening of excitatory synaptic transmission in mouse models of depression Source: Journal of Psychopharmacology URL: [Link]

-

Title: Natural Products in Drug Discovery: Bioactivity, Mechanisms and Therapeutic Promise Source: Preprints.org URL: [Link]

-

Title: Development - A3 receptor signaling Pathway Map Source: Bio-Rad URL: [Link]

-

Title: Anemoside A3 Enhances Cognition through the Regulation of Synaptic Function and Neuroprotection Source: Neuropsychopharmacology URL: [Link]

-

Title: Anemoside A3 enhances cognition through the regulation of synaptic function and neuroprotection Source: HKUST Research Portal URL: [Link]

-

Title: Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Cell-Based Assays in Natural Product-Based Drug Discovery Source: ResearchGate URL: [Link]

-

Title: An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway Source: Scientific Reports URL: [Link]

-

Title: Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines Source: MDPI URL: [Link]

-

Title: In Vitro Assays in Pharmacology: A Comprehensive Overview Source: IT Medical Team URL: [Link]

-

Title: Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases Source: MDPI URL: [Link]

-

Title: A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Antiinflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models Source: The Journal of Rheumatology URL: [Link]

-

Title: Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: (PDF) Anemoside A3 Enhances Cognition Through the Regulation of Synaptic Function and Neuroprotection Source: Amanote Research URL: [Link]

-

Title: A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action Source: Mediators of Inflammation URL: [Link]

-

Title: Anemoside B4 exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma Source: Cancer Management and Research URL: [Link]

-

Title: Reducing safety-related drug attrition: The use of in vitro pharmacological profiling Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: A3 adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action Source: Leiden University URL: [Link]

-

Title: Reducing safety-related drug attrition: the use of in vitro pharmacological profiling Source: Semantic Scholar URL: [Link]

-

Title: Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens Source: Evidence-Based Complementary and Alternative Medicine URL: [Link]

-

Title: In vitro pharmacological profile of the A2A receptor antagonist istradefylline Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

-

Title: Anemoside B4 sensitizes human colorectal cancer to fluorouracil-based chemotherapy through src-mediated cell apoptosis Source: Aging URL: [Link]

-

Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

-

Title: Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies Source: MDPI URL: [Link]

-

Title: In vitro cytotoxic activities of selected Saudi medicinal plants against human malignant melanoma cells (A375) and the isolation Source: LJMU Research Online URL: [Link]

-

Title: The induction of the apoptosis of cancer cell by sonodynamic therapy: a review Source: Chinese Journal of Cancer Research URL: [Link]

Sources

- 1. Anemoside A3 Enhances Cognition through the Regulation of Synaptic Function and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Anemoside A3 Enhances Cognition Through the [research.amanote.com]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Anemoside B4 exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiinflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anemoside B4 sensitizes human colorectal cancer to fluorouracil-based chemotherapy through src-mediated cell apoptosis | Aging [aging-us.com]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemoside A3 discovery and natural sources

Anemoside A3: A Technical Guide on its Discovery, Natural Sources, and Therapeutic Potential

Introduction

Anemoside A3 (AA3) is a naturally occurring triterpenoid saponin that has garnered significant attention within the scientific community for its diverse pharmacological activities. As a member of the saponin family, its structure consists of a polycyclic aglycone core (a triterpenoid) attached to sugar moieties. This unique chemical architecture is foundational to its biological functions, which span neuroprotection, cognitive enhancement, and potent anti-inflammatory effects. This guide provides a comprehensive overview of the discovery of Anemoside A3, its primary natural source, detailed methodologies for its isolation and characterization, and a summary of its key biological activities and mechanisms of action.

Part 1: Discovery and Natural Sources

Anemoside A3 is primarily isolated from the root of Pulsatilla chinensis (Bunge) Regel, a perennial herbaceous plant belonging to the Ranunculaceae family.[1][2] Commonly known as "Bai Tou Weng" (白头翁) in Traditional Chinese Medicine (TCM), the root of this plant has been used for centuries to treat a variety of ailments, including dysentery and inflammatory conditions.[3]

Modern phytochemical investigations into the constituents of Pulsatilla chinensis led to the isolation and characterization of numerous triterpenoid saponins, including Anemoside A3.[4][5] While the initial discovery and naming can be traced back to systematic studies of Pulsatilla species, recent research has focused on elucidating its specific pharmacological properties.[1][2] It is often found alongside other structurally related saponins, such as Anemoside B4, which is considered a major bioactive component of the plant.[6][7] The genus Pulsatilla is rich in these compounds, with over 100 different triterpenoid saponins having been identified from various species.[5][8]

Part 2: Chemical Profile and Structural Elucidation

Anemoside A3 is classified as a lupane-type triterpenoid saponin. Its chemical structure is characterized by a pentacyclic triterpenoid aglycone linked to a chain of sugar molecules.

Table 1: Chemical Properties of Anemoside A3

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₂ | PubChem CID: 11721847 |

| Molecular Weight | 751.0 g/mol | PubChem CID: 11721847 |

| Classification | Triterpenoid Saponin | [4][5] |

| Aglycone Type | Lupane | [4][9] |

The structural elucidation of Anemoside A3 and other saponins from Pulsatilla chinensis has been accomplished through a combination of chemical and spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments like COSY and HMBC) and Mass Spectrometry (MS) are critical for determining the precise connectivity of the atoms and the stereochemistry of the molecule.[4][9]

Part 3: Extraction, Isolation, and Characterization Protocol

The isolation of Anemoside A3 from its natural source is a multi-step process that requires careful execution to ensure purity and yield. The following is a generalized, field-proven protocol for the extraction and purification of triterpenoid saponins from the roots of Pulsatilla chinensis.

Step-by-Step Methodology

-

Preparation of Plant Material:

-

The dried roots of Pulsatilla chinensis are ground into a fine powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered root material is subjected to extraction with a polar solvent, typically methanol or ethanol, often using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.[9] This initial step yields a crude extract containing a wide array of phytochemicals.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol). Triterpenoid saponins, being relatively polar, will predominantly partition into the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction, rich in saponins, is subjected to multiple rounds of column chromatography for purification.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Anemoside A3 are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[5] This step is crucial for isolating Anemoside A3 to a high degree of purity.

-

-

Structural Characterization:

-

The purified compound is unequivocally identified as Anemoside A3 using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR: To elucidate the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity and stereochemistry of the molecule.

-

-

Workflow Visualization

Caption: Workflow for the extraction and isolation of Anemoside A3.

Part 4: Biological Activities and Pharmacological Potential

Anemoside A3 exhibits a remarkable range of biological activities, making it a promising candidate for further drug development. Its effects are primarily centered on the nervous and immune systems.

Table 2: Summary of Anemoside A3 Biological Activities

| Biological Activity | Mechanism of Action | Potential Therapeutic Application | References |

| Cognitive Enhancement & Neuroprotection | Modulates AMPA and NMDA glutamate receptors; increases serine phosphorylation of the GluA1 subunit, promoting synaptic trafficking.[1][2] | Age-related cognitive decline, neurodegenerative diseases. | [1][2] |

| Anti-inflammatory | Interacts with key inflammatory signaling proteins like STAT3 and S1PR1; inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][10] | Inflammatory conditions, ulcerative colitis.[3][7] | |

| Immunomodulatory | Can modulate T helper cell responses, suggesting a role in regulating adaptive immunity. | Autoimmune diseases. | [7] |